5-Norbornene-2,3-dimethanol

Catalog No.
S3311840
CAS No.
699-97-8
M.F
C9H14O2
M. Wt
154.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Norbornene-2,3-dimethanol

CAS Number

699-97-8

Product Name

5-Norbornene-2,3-dimethanol

IUPAC Name

[3-(hydroxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methanol

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

InChI

InChI=1S/C9H14O2/c10-4-8-6-1-2-7(3-6)9(8)5-11/h1-2,6-11H,3-5H2

InChI Key

IGHHPVIMEQGKNE-UHFFFAOYSA-N

SMILES

C1C2C=CC1C(C2CO)CO

Synonyms

5-norbornene-2,3-dimethanol, Nb-MEOH

Canonical SMILES

C1C2C=CC1C(C2CO)CO

5-Norbornene-2,3-dimethanol is a bicyclic organic compound characterized by its unique structure and functional groups. It is known for its two hydroxymethyl groups located at the 2 and 3 positions of the norbornene framework. The molecular formula of 5-norbornene-2,3-dimethanol is C9H14O2, and it has a molecular weight of approximately 158.21 g/mol. This compound exists in multiple isomeric forms, including endo and exo configurations, with the endo form being predominantly utilized in various

NDM's mechanism of action lies in its ability to form complexes with metal catalysts like palladium. The two hydroxyl groups and the rigid bicyclic structure create a binding pocket that selectively coordinates with the metal center. This selective binding, particularly for the endo isomer, influences the reaction pathway in asymmetric catalysis, leading to the formation of a specific enantiomer of the product [].

Synthesis and characterization:

5-Norbornene-2,3-dimethanol is a bicyclic organic compound synthesized through various methods, including Diels-Alder reactions and catalytic hydrogenations. Researchers have characterized its structure and properties using various techniques like X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and differential scanning calorimetry (DSC) [, , ].

Potential applications:

Research explores the potential applications of 5-Norbornene-2,3-dimethanol in various scientific fields, including:

  • Polymer chemistry: As a comonomer in the synthesis of polyesters and polyamides, potentially leading to polymers with improved thermal and mechanical properties [, ].
  • Medicinal chemistry: As a starting material for the synthesis of new pharmaceuticals due to the presence of functional groups suitable for further modifications [, ].
  • Material science: As a component in the development of new materials like resins, coatings, and adhesives due to its reactivity and potential for crosslinking [, ].

Current research:

Ongoing scientific research continues to explore the potential of 5-Norbornene-2,3-dimethanol in various fields. This includes studies on:

  • Development of new catalysts and reaction conditions for its efficient synthesis [].
  • Investigation of its reactivity in polymerization reactions.
  • Exploration of its potential applications in drug discovery and material design.
, particularly in asymmetric synthesis. One notable reaction is the palladium-catalyzed Heck/Suzuki cascade reaction, where it serves as a promoter that enhances enantioselectivity by preventing transmetalation of the aryl-palladium complex. This reaction allows for the formation of oxindoles with high enantiomeric excess, showcasing the compound's utility in synthetic organic chemistry .

Several methods exist for synthesizing 5-norbornene-2,3-dimethanol. Common approaches include:

  • Diels-Alder Reaction: The compound can be synthesized through a Diels-Alder reaction involving suitable diene and dienophile precursors.
  • Hydroxymethylation: Direct hydroxymethylation of norbornene derivatives can yield 5-norbornene-2,3-dimethanol.
  • Reduction Reactions: Reduction of corresponding carbonyl compounds can also lead to the formation of this dimethanol derivative.

These methods allow for the production of both endo and exo isomers, with a preference often given to the endo form due to its enhanced reactivity in subsequent chemical transformations .

5-Norbornene-2,3-dimethanol finds applications in various fields:

  • Organic Synthesis: It serves as a versatile building block in organic synthesis for creating complex molecules.
  • Polymer Chemistry: The compound can be used as a monomer or crosslinking agent in polymerization processes.
  • Pharmaceuticals: Its derivatives may have potential applications in drug development due to their structural similarity to biologically active compounds .

Several compounds share structural similarities with 5-norbornene-2,3-dimethanol. Here are some notable examples:

Compound NameStructure TypeKey Features
5-Norbornene-2-exo,3-exo-dimethanolExo isomer of dimethanolSimilar reactivity but different sterics
2,3-DihydroxynorbornaneHydroxylated norbornaneLacks double bond; different reactivity
NorbornadieneDiene structureMore reactive due to conjugated double bonds
Bicyclo[2.2.1]heptaneRelated bicyclic structureNo functional groups; serves as a scaffold

The uniqueness of 5-norbornene-2,3-dimethanol lies in its specific arrangement of hydroxymethyl groups and its ability to participate effectively in asymmetric synthesis reactions while providing stability to metal complexes during catalysis .

XLogP3

0.4

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Other CAS

85-39-2

Dates

Modify: 2023-08-19

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